MKC3946 -

MKC3946

Catalog Number: EVT-276255
CAS Number:
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MKC-3946 is an inhibitor of inositol-requiring enzyme 1α (IRE1α). It inhibits basal XBP1 splicing, a marker of IRE1α activity, in RPMI 8226 multiple myeloma cells in a concentration-dependent manner. MKC-3946 also inhibits XBP1 splicing induced by endoplasmic reticulum (ER) stress and reduces expression of the XBP1 target genes SEC61A1, p58IPK, and ERdj4 in RPMI 8226 cells. In vitro, it is cytotoxic to multiple myeloma cell lines but has no effect on normal mononuclear cells. In vivo, MKC-3946 (100 mg/kg) reduces tumor growth and XBP1 splicing in an RPMI 8226 mouse xenograft model.
MKC3946 is a potent and soluble IRE1α inhibitor. MKC-3946 blocks XBP1 mRNA splicing and exhibits cytotoxicity against AML cells.

1. (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN) []

  • Compound Description: DSPIN is a zwitterionic compound synthesized via a condensation reaction between 2-Hydroxy-1-naphthaldehyde and the primary amine-functionalized drug, 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide (Sulfathiazole). The compound's crystal structure, confirmed by SC-XRD, reveals stabilization via various noncovalent interactions. Computational investigations highlight a smaller HOMO/LUMO gap compared to its analogue, ACPIN, suggesting potential differences in reactivity and electronic properties. []

2. (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN) []

  • Compound Description: ACPIN, similar to DSPIN, is a zwitterionic compound synthesized by condensing 2-Hydroxy-1-naphthaldehyde with the primary amine-functionalized drug, Pyrimethamine. SC-XRD confirms its imine-based zwitterionic structure, and Hirshfeld surface analysis reveals the presence of various noncovalent interactions contributing to its crystal stability. Computational studies indicate a larger HOMO/LUMO gap compared to DSPIN, implying potential differences in electronic properties and reactivity. []

3. 7-Phenyl-5-(Thiophen-2-Yl)-2-Thioxo-2,3-Dihydropyrido[2,3-D]Pyrimidine-4(1h)-Ones []

  • Compound Description: This family of compounds represents substituted 7-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidine-4(1H)-ones investigated for their potential antioxidant activity. In silico studies, specifically docking scores, were used to select promising candidates for synthesis and in vitro evaluation using DPPH and nitric oxide inhibition assays. []
Source and Classification

MKC3946 was developed as part of a series of compounds aimed at modulating IRE1 activity. It belongs to the class of IRE1 endoribonuclease inhibitors, which play a significant role in regulating cellular stress responses. The compound was initially identified through high-throughput screening methods designed to find effective inhibitors of IRE1's RNase activity, which is essential for splicing X-box binding protein 1 (XBP1) mRNA during stress conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of MKC3946 involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that can be transformed into the desired structure through a series of reactions.
  2. Reactions: Key reactions may involve:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form larger molecular frameworks.
    • Cyclization steps that help in forming the final cyclic structure characteristic of MKC3946.

The precise synthetic route is proprietary, but it generally follows established organic synthesis protocols to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula of MKC3946 is C27H23F3N6OC_{27}H_{23}F_{3}N_{6}O. Its structure features a complex arrangement that includes:

  • A central core that interacts with the ATP-binding site of IRE1.
  • Multiple functional groups that enhance its binding affinity and specificity for the target enzyme.

The three-dimensional conformation is critical for its inhibitory action, allowing it to effectively disrupt IRE1's enzymatic function.

Chemical Reactions Analysis

Reactions and Technical Details

MKC3946 primarily functions through competitive inhibition of IRE1's RNase activity. The compound binds to the active site of IRE1, preventing the splicing of XBP1 mRNA, which is a key step in the UPR pathway. This inhibition can lead to altered gene expression profiles related to stress responses, impacting cellular survival and apoptosis pathways .

In experimental settings, MKC3946 has been shown to inhibit tumor growth in xenograft models without affecting normal cell viability, suggesting a selective action against cancerous cells .

Mechanism of Action

Process and Data

The mechanism by which MKC3946 exerts its effects involves:

  1. Binding to IRE1: The compound binds specifically to the kinase domain of IRE1, stabilizing it in an inactive conformation.
  2. Inhibition of XBP1 Splicing: By blocking the RNase activity, MKC3946 prevents the cleavage and subsequent splicing of XBP1 mRNA, leading to reduced levels of XBP1s protein, which is critical for managing ER stress responses.
  3. Impact on Cell Fate: The inhibition alters downstream signaling pathways associated with cell survival and apoptosis, making it a candidate for therapeutic intervention in diseases characterized by chronic ER stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MKC3946 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Approximately 497.5 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining its formulation and delivery methods in clinical applications.

Applications

Scientific Uses

MKC3946 has significant potential applications in various fields:

  • Cancer Therapy: Due to its ability to inhibit IRE1, MKC3946 is being explored as a treatment option for cancers that exhibit reliance on UPR signaling for survival.
  • Neurodegenerative Diseases: Given the role of ER stress in diseases like Alzheimer's and Parkinson's, MKC3946 may offer therapeutic avenues by modulating cellular stress responses.
  • Metabolic Disorders: Conditions such as diabetes where ER stress plays a role could also benefit from therapies involving MKC3946 .
Introduction to MKC3946: Molecular and Pharmacological Profile

Chemical Characterization of MKC3946

Structural Analysis and Physicochemical Properties

MKC3946 (CAS 1093119-54-0) is a synthetic small-molecule inhibitor with the molecular formula C₂₁H₂₀N₂O₃S and a molecular weight of 380.46 g/mol [1] [9]. Its structure comprises a naphthalene core linked to a substituted benzothiazole moiety via an aldehyde bridge, forming a hydroxy aryl aldehyde (HAA) scaffold. This design enables reversible covalent binding to the IRE1α endoribonuclease domain [8]. Key physicochemical properties include:

  • Solubility: Highly soluble in DMSO (≥20 mg/mL) but limited aqueous solubility [1].
  • Appearance: White to yellow solid at room temperature [1].
  • Stability: Stable under recommended storage conditions (-20°C), though solutions in DMSO are hygroscopic and require anhydrous handling [1] [9].

Table 1: Physicochemical Properties of MKC3946

PropertyValue
Molecular FormulaC₂₁H₂₀N₂O₃S
Molecular Weight380.46 g/mol
CAS Number1093119-54-0
Solubility (DMSO)≥20 mg/mL
Solid-State AppearanceWhite to yellow crystalline

Synthesis and Optimization Pathways

MKC3946 was developed through structure-activity relationship (SAR) optimization of early HAA compounds. Initial hits exhibited poor solubility and metabolic instability. Key modifications included:

  • Hydrophobic Core Expansion: Introduction of a naphthalene ring enhanced binding affinity to IRE1α’s shallow RNase pocket [8].
  • Solubilizing Groups: Addition of polar substituents improved pharmacokinetic properties without compromising target engagement [8].
  • Aldehyde Stabilization: Optimization minimized hydrolysis of the reactive aldehyde group, critical for forming a Schiff base with Lys907 in IRE1α [8].These refinements yielded MKC3946 with potent RNase inhibition (IC₅₀ ~0.1–1 μM) and enhanced metabolic stability [8] [10].

Pharmacodynamics of MKC3946

Target Specificity: IRE1α Endoribonuclease Domain Inhibition

MKC3946 selectively inhibits the endoribonuclease domain of IRE1α, a key endoplasmic reticulum (ER) stress sensor. Its mechanism involves:

  • Reversible Schiff Base Formation: The aldehyde group covalently bonds with Lys907 in the RNase active site, blocking substrate access [8].
  • Hydrophobic Pocket Engagement: The naphthalene core stacks against Phe889 and His910 via π-π interactions, while the benzothiazole group stabilizes the complex through H-bonding with Tyr892 [8].
  • Functional Consequences: This binding inhibits XBP1 mRNA splicing, disrupting the IRE1α-XBP1 arm of the unfolded protein response (UPR). In multiple myeloma (MM) and acute myeloid leukemia (AML) cells, MKC3946 reduces XBP1s levels by >80% upon ER stress induction (e.g., by tunicamycin or bortezomib) [3] [6] [10].

Selectivity Against Related Kinase/RNase Pathways

MKC3946 demonstrates high specificity for IRE1α-RNase over structurally similar enzymes:

  • IRE1α Kinase Domain: No inhibition of IRE1α autophosphorylation, confirming dissociation between RNase and kinase activities [3] [8].
  • Related RNases: Minimal activity against RNase L (an innate immune RNase) at concentrations effective for IRE1α inhibition [8].
  • Off-Target Kinases: Profiling against 120 human kinases showed negligible inhibition (IC₅₀ >10 μM) for all, including PERK and other UPR-related kinases [6] [10].

Table 2: Selectivity Profiling of MKC3946

Target ClassRepresentative Members TestedInhibition by MKC3946
IRE1α EndoribonucleaseIRE1α (human/murine)IC₅₀ = 0.1–1 μM
KinasesPERK, JAK2, AKT, EGFR, etc.IC₅₀ >10 μM
Other RNasesRNase L, RNase ANo inhibition at 10 μM

Synergistic Effects:MKC3946 enhances cytotoxicity of proteasome inhibitors (e.g., bortezomib) and HSP90 inhibitors (e.g., 17-AAG) in MM and AML by:

  • Blocking compensatory XBP1s upregulation induced by ER stressors [3] [5].
  • Amplifying pro-apoptotic signals (e.g., CHOP expression) and suppressing pro-survival chaperones [3] [10].

Properties

Product Name

MKC3946

IUPAC Name

2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3

InChI Key

IVQVBMWPWPTSNO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O

Solubility

Soluble in DMSO

Synonyms

MKC-3946; MKC 3946; MKC3946.

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.